(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20430863
InChI: InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)13-3-16(5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1
SMILES:
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.:

Cat. No.: VC20430863

Molecular Formula: C11H15N5O5

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol -

Specification

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
IUPAC Name (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)13-3-16(5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1
Standard InChI Key ZECFBQSZBZJXOJ-UHTZMRCNSA-N
Isomeric SMILES COC1=NC(=NC2=C1N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Canonical SMILES COC1=NC(=NC2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

Introduction

Molecular Structure and Properties

Core Structural Features

The compound’s structure comprises:

  • Purine base: A 6-methoxy-2-aminopurine ring system with substitutions at positions 2 (amino), 6 (methoxy), and 7 (glycosidic bond).

  • Sugar moiety: A D-arabinofuranose derivative with hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups at positions 5, 3, and 4, respectively.

  • Stereochemistry: Defined by R and S configurations at carbons 2, 3, 4, and 5 of the oxolane ring .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₁H₁₅N₅O₅
Molecular weight297.27 g/mol
SMILESCOC1=NC(=NC2=C1N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
InChIInChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)13-3-16(5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1

3D Conformation

The D-arabinofuranosyl moiety adopts a puckered conformation, with the hydroxymethyl group in the exo orientation relative to the oxolane ring. The purine base is planar, enabling π-π stacking interactions with nucleic acids .

Synthesis and Production

Enzymatic Approaches

Thermostable 2′-deoxyribosyltransferases (NDTs), such as engineered variants of Lactobacillus delbrueckii NDT, have been explored for efficient nucleoside synthesis. For example:

  • Substrate: 6-Methoxyguanine (6-MeOGua) and arabinosyl nucleosides.

  • Conditions: 50°C, pH 6.5, with substrate ratios (nucleoside/base) optimized for yield .

Table 2: Enzymatic Synthesis Parameters

ParameterValueSource
EnzymeLdNDT S104C (mutant)
Temperature50°C
Substrate ratio3:1 (nucleoside/base)
Conversion efficiencyUp to 72%

Applications in Research and Development

Drug Discovery

  • Anticancer agents: Testing in T-cell acute lymphoblastic leukemia (T-ALL) or lymphoma models.

  • Antiviral therapeutics: Evaluation against viruses reliant on purine metabolism.

Industrial Biocatalysis

Enzymatic synthesis using thermostable NDTs offers advantages in scalability and eco-friendliness, particularly for producing enantiopure nucleosides .

PrecautionGuidelineSource
PPEGloves, goggles, face shield
StorageWell-ventilated, tightly sealed
DisposalApproved waste facilities

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